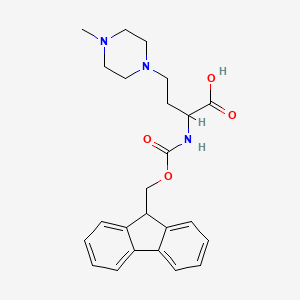
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid is a synthetic organic molecule featuring both a fluorene and a piperazine moiety. This molecule possesses a wide array of applications in medicinal chemistry, biological research, and industrial processes due to its structural versatility and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid involves several strategic steps. The starting material is typically a fluorene derivative, which undergoes multiple steps of functionalization including carbonylation and amine protection with a methoxycarbonyl group. Piperazine derivatives are then introduced under controlled conditions, typically involving refluxing in the presence of base and an organic solvent like dichloromethane. Detailed reaction conditions include specific reagents like diisopropylethylamine and catalysts that ensure high yield and purity.
Industrial Production Methods: : In industrial settings, the production of this compound is scaled up using continuous flow processes to enhance reaction efficiency and safety. The use of automated reactors allows precise control over temperature, pressure, and reagent addition rates, leading to consistent batch quality and cost-effective manufacturing.
Análisis De Reacciones Químicas
Types of Reactions: : 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to form various derivatives, often using reagents like potassium permanganate.
Reduction: : Reduction typically requires hydrogenation in the presence of palladium on carbon.
Substitution: : Nucleophilic substitution reactions can occur at multiple sites, depending on the reagents used.
Common Reagents and Conditions: : Common reagents include strong bases for deprotonation, halogenating agents for introducing halides, and transition metal catalysts for facilitating complex transformations. Conditions often involve mild to moderate temperatures to preserve the integrity of the fluorene and piperazine rings.
Major Products: : The primary products formed from these reactions include various substituted fluorenes and piperazines, which can further undergo cyclization or polymerization.
Aplicaciones Científicas De Investigación
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid is extensively used in:
Chemistry: : As an intermediate in organic synthesis, especially for constructing complex molecular architectures.
Biology: : As a probe in studying enzyme activities and protein-ligand interactions due to its fluorescent properties.
Medicine: : Potential therapeutic agent in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: : Used in the synthesis of advanced polymers and materials due to its stability and reactivity.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. In biological systems, it may inhibit or activate pathways involved in cell signaling, apoptosis, or metabolic regulation. The presence of the piperazine ring enhances its binding affinity to target proteins, leading to more pronounced biological effects.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid is unique due to its dual functional groups (fluorene and piperazine), which impart distinct chemical reactivity and biological activity. Similar compounds include:
9H-Fluoren-9-ylmethoxycarbonyl derivatives with different amine groups.
Piperazine-containing molecules with different substituents on the piperazine ring. The structural versatility of this compound makes it particularly valuable in a wide array of scientific and industrial applications.
There you have it: a detailed dive into the world of this compound! Pretty fascinating stuff, huh?
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-26-12-14-27(15-13-26)11-10-22(23(28)29)25-24(30)31-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21-22H,10-16H2,1H3,(H,25,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWQYBZJYCGHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2888787.png)
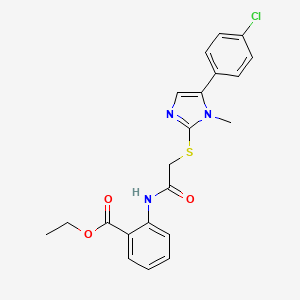
![9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2888793.png)
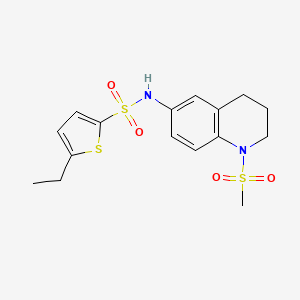
![N-(2-hydroxy-4-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2888798.png)
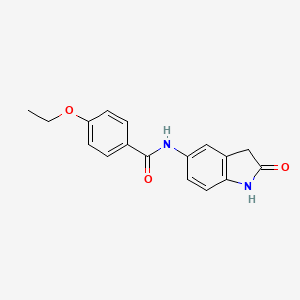
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2888801.png)
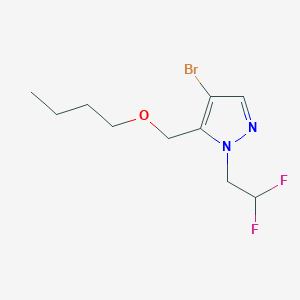
![5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888803.png)
![5-[2-(2-bromophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2888804.png)
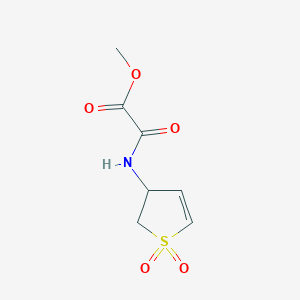
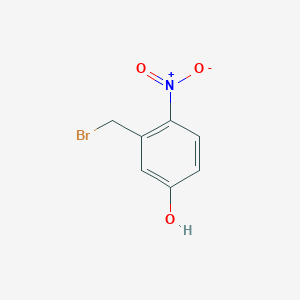
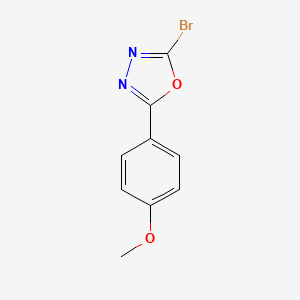
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2888809.png)
